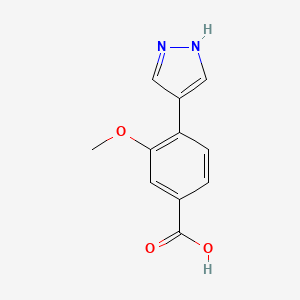
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid
Vue d'ensemble
Description
“3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is a derivative of benzoic acid, which is a common constituent in many different plants and serves as an intermediate in the biosynthesis of many secondary metabolites .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazone with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent) to give the crude pyrazolyl benzoic acid derivative . The crude product is then recrystallized to give the pure product .Molecular Structure Analysis
The molecular structure of “3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid” can be represented by the InChI code: 1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) .Applications De Recherche Scientifique
Synthetic and Biological Applications
Chemical Synthesis and Biotransformation
The study of chemical transformations, such as those involving gallic acid by microorganisms, shows the potential for creating structurally complex and biologically active molecules. Biotransformation by Beauveria sulfurescens resulted in new glucosidated compounds, demonstrating the utility of microbial cultures in generating mammalian metabolites of related analogs for pharmacological investigations (Hsu et al., 2007).
Synthesis of Diamides
The synthesis of p-aminobenzoic acid diamides based on related structural motifs indicates a methodological advancement in creating compounds with potential applications in materials science and medicinal chemistry (Agekyan & Mkryan, 2015).
Nonlinear Optical Properties
Research into compounds with similar pyrazole and benzoic acid derivatives reveals their significance in developing materials with nonlinear optical properties, indicating potential applications in optical devices and sensors (Tamer et al., 2015).
Antimicrobial and Antioxidant Properties
Antimicrobial Activity
Phenolic derivatives from natural sources showing weak activity against chemokine receptors highlight the ongoing search for new bioactive compounds with potential therapeutic applications (Cao et al., 2003). This research pathway could be relevant for exploring the biological activities of 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid.
Antioxidant Activity
The synthesis and evaluation of compounds for their antioxidant activity, especially those with benzoic acid derivatives, contribute to understanding how structural modifications impact biological activities. This is crucial for designing molecules with enhanced antioxidant properties for use in pharmaceutical and nutraceutical applications (Lavanya et al., 2014).
Material Science and Catalysis
Polymeric Aggregation and Catalysis
The use of benzoic acid derivatives in ionic liquids shows the impact of supramolecular aggregation on organic catalysis, especially in aqueous mediums. This research offers insights into the design of new catalytic systems that are more efficient and environmentally friendly (Javed et al., 2021).
Synthetic Applications in Organic Chemistry
The development of novel synthetic routes, such as those involving the ring opening followed by ring closure reactions to produce compounds with potential NLO and thermodynamic properties, demonstrates the versatility of pyrazole and benzoic acid derivatives in organic synthesis (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-7(11(14)15)2-3-9(10)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGAEHYDAHFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




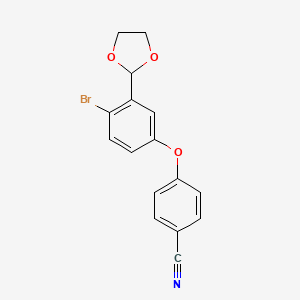
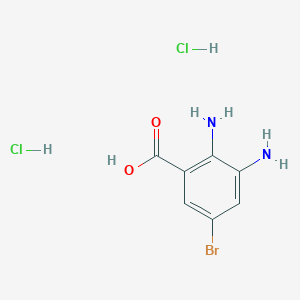
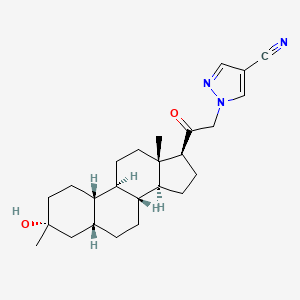
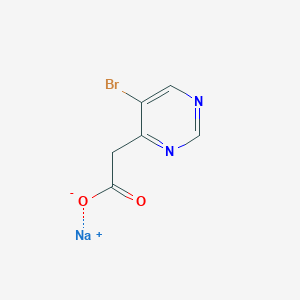


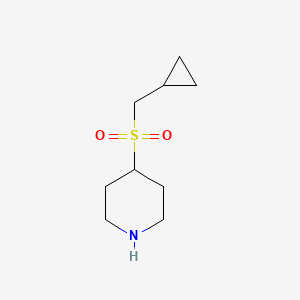

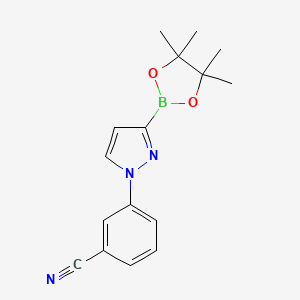
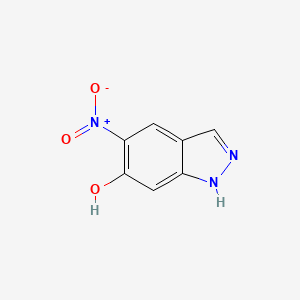
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)